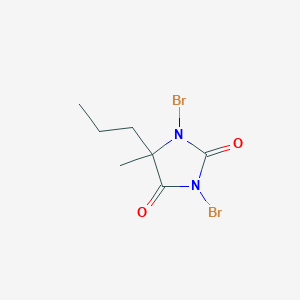
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is a brominated derivative of imidazolidinedione. This compound is characterized by the presence of two bromine atoms, a methyl group, and a propyl group attached to the imidazolidinedione ring. It is a white crystalline solid with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- typically involves the bromination of 5-methyl-5-propylimidazolidine-2,4-dione. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 1 and 3 positions of the imidazolidinedione ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The process involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can yield less brominated imidazolidinedione compounds.
Scientific Research Applications
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- involves the release of bromine ions, which act as strong oxidizing agents. These bromine ions can disrupt cellular processes in microorganisms, leading to their death. The compound’s effectiveness as a disinfectant is due to its ability to generate hypobromous acid, which is a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione: This compound is similar in structure but has two methyl groups instead of a methyl and a propyl group.
1,3-Dichloro-5,5-dimethyl-2,4-imidazolidinedione: This compound contains chlorine atoms instead of bromine atoms.
5-Ethyl-5-methyl-2,4-imidazolidinedione: This compound has an ethyl group instead of a propyl group.
Uniqueness
2,4-Imidazolidinedione, 1,3-dibromo-5-methyl-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and the propyl group makes it particularly effective as a disinfectant and antimicrobial agent.
Properties
CAS No. |
445252-34-6 |
|---|---|
Molecular Formula |
C7H10Br2N2O2 |
Molecular Weight |
313.97 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10Br2N2O2/c1-3-4-7(2)5(12)10(8)6(13)11(7)9/h3-4H2,1-2H3 |
InChI Key |
FGQJXIPTGIQMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















